4-(5H,6H,7H,8H-Imidazo[1,2-a]pyridin-2-yl)aniline

Lipophilicity Drug-likeness Scaffold optimization

Fragment-library designers targeting CNS or intracellular proteins often face strict lipophilicity ceilings that exclude fully aromatic scaffolds. This tetrahydroimidazo[1,2-a]pyridine aniline building block provides a direct solution: • XLogP3 1.7 - a full 1.0 log unit below the aromatic analog (CAS 139705-74-1), meeting lead-like criteria without added HBD or HBA penalties • Free para-aniline handle (pKa ~8.45) enables amide, sulfonamide, urea, or Buchwald-Hartwig diversification in library synthesis • Pre-saturated pyridine ring eliminates the major site of CYP-mediated oxidation, reducing metabolite-ID burden in early DMPK profiling Supplied at ≥95% purity with batch-specific QC; global shipping available.

Molecular Formula C13H15N3
Molecular Weight 213.284
CAS No. 774238-52-7
Cat. No. B2413320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5H,6H,7H,8H-Imidazo[1,2-a]pyridin-2-yl)aniline
CAS774238-52-7
Molecular FormulaC13H15N3
Molecular Weight213.284
Structural Identifiers
SMILESC1CCN2C=C(N=C2C1)C3=CC=C(C=C3)N
InChIInChI=1S/C13H15N3/c14-11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h4-7,9H,1-3,8,14H2
InChIKeyBGFBZVHGHDLVPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(5H,6H,7H,8H-Imidazo[1,2-a]pyridin-2-yl)aniline – Structural and Procurement Overview


4-(5H,6H,7H,8H-Imidazo[1,2-a]pyridin-2-yl)aniline (IUPAC: 4-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline; CAS 774238-52-7) is a heterobicyclic building block combining a saturated 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core with a para-aminophenyl substituent at the 2-position . With molecular formula C₁₃H₁₅N₃, molecular weight 213.28 g/mol, and a computed XLogP3 of 1.7, this compound presents a moderately polar, hydrogen-bond-capable scaffold (1 HBD, 2 HBA, TPSA 43.8 Ų) suitable for fragment-based library construction and lead derivatization . It is supplied as a research-grade intermediate (typical purity 95–98%) and is regulated under GHS as harmful if swallowed (H302) .

Differentiation from Closest In-Class Building Blocks


The tetrahydroimidazo[1,2-a]pyridine scaffold cannot be treated as a drop-in replacement for the fully aromatic imidazo[1,2-a]pyridine series or for regioisomeric aniline variants. Saturation of the pyridine ring reduces lipophilicity by approximately 1.0 log unit (XLogP3 1.7 for the target vs. 2.7 for the aromatic analog CAS 139705-74-1), altering both chromatographic behaviour and predicted permeability [1]. The para-aniline substitution geometry imposes a different exit vector than the meta-isomer (CAS 54970-97-7), which directly affects library design and target engagement geometry . In antiprotozoal drug discovery, independent studies have demonstrated that the tetrahydro modification can reverse the potency rank order versus aromatic congeners, confirming that the saturated and unsaturated series are not pharmacologically interchangeable [2].

Quantitative Differentiation Evidence


Lipophilicity Differential for ADME Tuning

The target compound possesses a computed XLogP3 of 1.7, which is 1.0 log unit lower than the XLogP3 of 2.7 for its fully aromatic counterpart, 4-(imidazo[1,2-a]pyridin-2-yl)aniline (CAS 139705-74-1) . This 10-fold predicted reduction in octanol-water partition coefficient indicates greater aqueous solubility and lower non-specific protein binding propensity for the tetrahydro analog, making it a preferred starting point when moderating logD is a project objective [1].

Lipophilicity Drug-likeness Scaffold optimization

pKa Differentiation for Purification Strategies

The predicted pKa of the target compound is 8.45 ± 0.20 (most probable assignment to the aniline NH₂ or imidazole nitrogen), as reported by ChemicalBook . In contrast, the fully aromatic analog has no publicly reported experimental or predicted pKa in major databases, limiting the predictability of its ionization behaviour during purification and formulation [1]. The moderately basic character of the target compound supports pH-controlled liquid-liquid extraction and salt formation protocols.

Ionization state pKa Purification

Regioisomeric Advantage in Vector Geometry

The para-substituted aniline of the target compound (CAS 774238-52-7) yields a linear molecular axis that distinguishes it from the meta-substituted regioisomer 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline (CAS 54970-97-7), which provides an angled exit vector . The meta-isomer has a reported melting point of 150–152 °C (benzene solvate) and a predicted boiling point of 501.2 °C, whereas the target compound has a predicted boiling point of 465.3 °C, reflecting different solid-state packing and thermal properties .

Fragment-based drug design Library synthesis Exit vectors

Core Saturation and Antiprotozoal Metabolic Stability

In a 2004 class-comparison study by Ismail et al., the saturated tetrahydro-imidazo[1,2-a]pyridine analog (bis-amidine 8) was synthesized alongside four aromatic bis-amidine congeners (7a–d) and evaluated for antiprotozoal activity [1]. The aromatic series showed IC₅₀ values of 7–38 nM against Trypanosoma brucei rhodesiense with strong DNA binding; however, only one tetrahydro prodrug analog (6b) exhibited moderate in vivo activity in the STIB900 mouse model, indicating that core saturation fundamentally alters both target engagement and pharmacokinetics relative to the aromatic parent series .

Metabolic stability Antiprotozoal Scaffold hopping

Synthetic Tractability: One-Step Vilsmeier Route

A 2023 Molbank communication reported a one-step synthesis of a closely related tetrahydroimidazo[1,2-a]pyridine derivative in quantitative yield using adapted Vilsmeier conditions, with full characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. The fully aromatic imidazo[1,2-a]pyridine-2-aniline series, by contrast, typically requires multi-step heteroannulation sequences with moderate yields (40–70%) and metal-catalyzed coupling steps that introduce cost and purification burdens [2].

Synthetic chemistry Process chemistry Scale-up

Safety Profile: GHS H302 Oral Toxicity Warning

The target compound carries a documented GHS H302 classification (Harmful if swallowed, 100% applicability), with a Signal Word of 'Warning' and a full panel of precautionary codes (P261–P501) published by BOC Sciences . The core scaffold 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS 34167-66-3) carries identical H302/H315/H319/H335 hazard statements . In contrast, the aromatic 4-(imidazo[1,2-a]pyridin-2-yl)aniline (CAS 139705-74-1) carries H315 (skin irritation) and H319 (eye irritation) warnings but no acute oral toxicity classification, representing a meaningfully different safety profile for laboratory handling and shipping [1].

Safety GHS classification Laboratory handling

Research and Industrial Application Scenarios


Fragment-Based Library Design with Reduced logD

When designing fragment libraries targeting intracellular targets with stringent lipophilicity limits (e.g., LE ≤ 0.4, logD₇.₄ < 2), the target compound's XLogP3 of 1.7 provides an immediate 1.0 log unit advantage over the aromatic analog (XLogP3 2.7) without introducing additional hydrogen bond donors or acceptors that would penalize ligand efficiency . This makes the tetrahydro scaffold the default choice for CNS-oriented or anti-infective fragment collections where physicochemical property windows are narrow.

Antiprotozoal Lead Optimization via Core Saturation

Building on the Ismail et al. (2004) finding that tetrahydro-imidazo[1,2-a]pyridine analogs exhibit divergent in vitro and in vivo antiprotozoal profiles compared to their aromatic counterparts, procurement of the target compound enables systematic SAR exploration of the saturated scaffold in trypanosomal and antimalarial programs [1]. The free aniline handle permits rapid amide, sulfonamide, or urea diversification for library generation.

Synthetic Methodology: para-Aniline Directed C–N Coupling

The para-aniline moiety of the target compound provides a well-defined nucleophilic center for Buchwald-Hartwig coupling, reductive amination, and heterocycle annulation reactions. The predicted pKa of 8.45 informs optimal pH conditions for selective mono-functionalization in the presence of the imidazole nitrogen, reducing protection/deprotection steps in multi-gram synthesis workflows .

Metabolic Stability: Saturated vs. Unsaturated Series

For drug discovery programs where oxidative metabolism of the pyridine ring is a suspected liability, the tetrahydro scaffold offers a pre-installed saturation that eliminates the major site of CYP-mediated oxidation. The target compound can serve as a direct comparator to CAS 139705-74-1 in paired microsomal stability assays (human/rodent liver microsomes), with the 1.0 log unit lower XLogP3 further supporting a differentiated intrinsic clearance prediction .

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